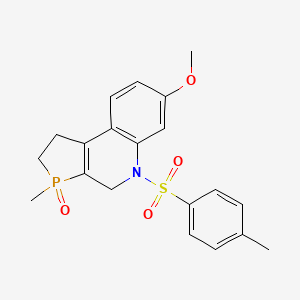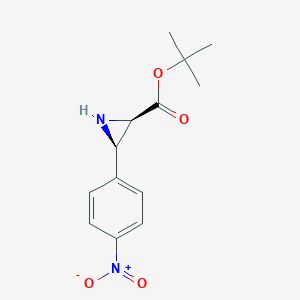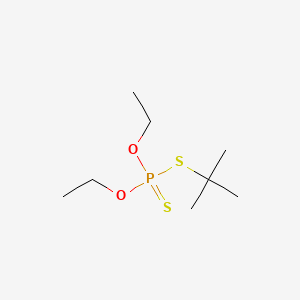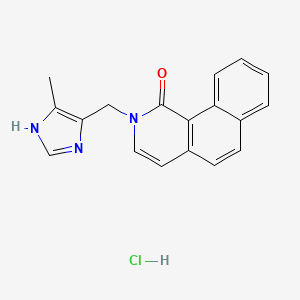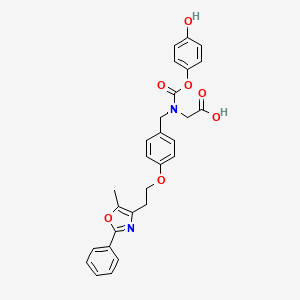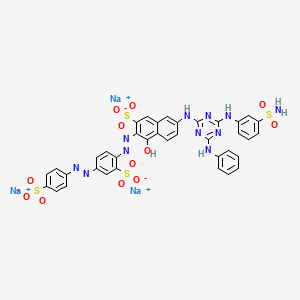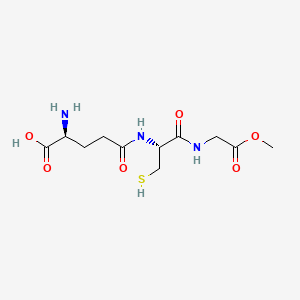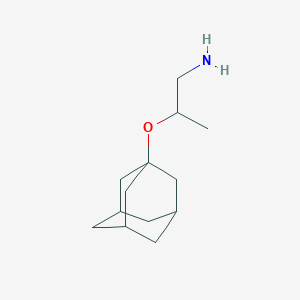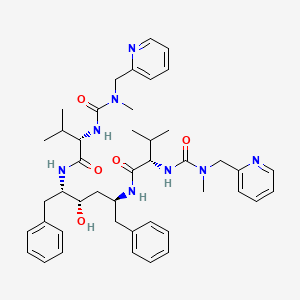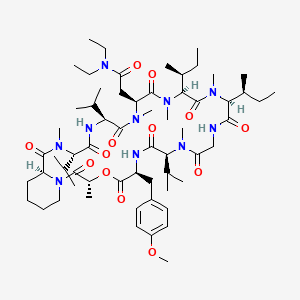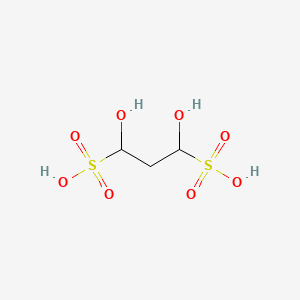
Sodium malonaldehyde bisulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium malonaldehyde bisulfite is a chemical compound that combines the properties of malonaldehyde and sodium bisulfite. Malonaldehyde, also known as malondialdehyde, is a dialdehyde derived from malonic acid. Sodium bisulfite, on the other hand, is a salt of bisulfite and sodium. This compound is of significant interest due to its reactivity and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium malonaldehyde bisulfite can be synthesized by reacting malonaldehyde with sodium bisulfite. The reaction typically involves dissolving sodium bisulfite in water and then adding malonaldehyde to the solution. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors, controlled temperature and pH conditions, and advanced purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Sodium malonaldehyde bisulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form malonic acid and bisulfite.
Reduction: It can be reduced to form malonaldehyde and sodium sulfite.
Substitution: The bisulfite group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Malonic acid and bisulfite.
Reduction: Malonaldehyde and sodium sulfite.
Substitution: Various substituted malonaldehyde derivatives.
Aplicaciones Científicas De Investigación
Sodium malonaldehyde bisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of bisulfite adducts with aldehydes and ketones.
Biology: The compound is used in studies related to oxidative stress and lipid peroxidation, as malonaldehyde is a biomarker for these processes.
Medicine: Research involving this compound includes its potential role in understanding diseases related to oxidative damage and inflammation.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of sodium malonaldehyde bisulfite involves its reactivity with nucleophiles and electrophiles. The bisulfite group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical reactions, including the formation of bisulfite adducts with aldehydes and ketones. The malonaldehyde component can undergo reactions typical of aldehydes, such as nucleophilic addition and oxidation.
Comparación Con Compuestos Similares
Sodium bisulfite: A reducing agent used in various chemical reactions and as a preservative.
Malonaldehyde: A dialdehyde used as a biomarker for oxidative stress and lipid peroxidation.
Sodium metabisulfite: Used as a preservative and in the synthesis of sulfonyl-containing compounds.
Uniqueness: Sodium malonaldehyde bisulfite is unique due to its combination of properties from both malonaldehyde and sodium bisulfite. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propiedades
Número CAS |
5450-95-3 |
|---|---|
Fórmula molecular |
C3H8O8S2 |
Peso molecular |
236.2 g/mol |
Nombre IUPAC |
1,3-dihydroxypropane-1,3-disulfonic acid |
InChI |
InChI=1S/C3H8O8S2/c4-2(12(6,7)8)1-3(5)13(9,10)11/h2-5H,1H2,(H,6,7,8)(H,9,10,11) |
Clave InChI |
FFXHMMWVYJWNEM-UHFFFAOYSA-N |
SMILES canónico |
C(C(O)S(=O)(=O)O)C(O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



